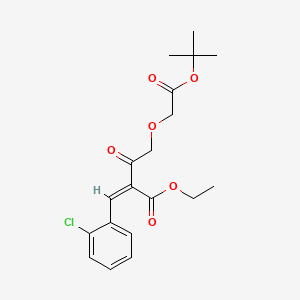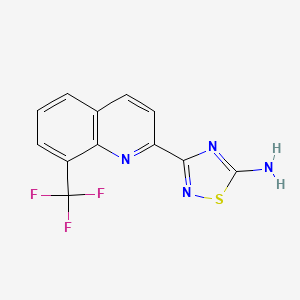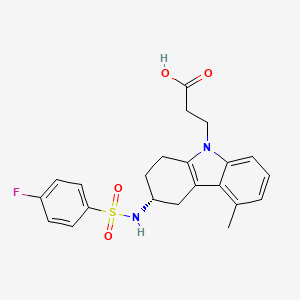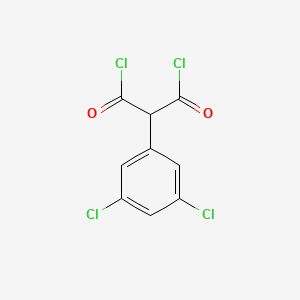
2-(3,5-dichlorophenyl)propanedioyl Dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dichlorophenyl)propanedioyl Dichloride is an organic compound with the molecular formula C9H4Cl4O2 and a molecular weight of 285.93 g/mol. It is an intermediate in the synthesis of various commercial products, including pest control agents. This compound is known for its role in the synthesis of Dicloromezotiaz, a mesoionic insecticide.
Vorbereitungsmethoden
2-(3,5-Dichlorophenyl)propanedioyl Dichloride can be synthesized from malonic acid and thionyl chloride The reaction conditions typically involve heating in the presence of a non-nucleophilic base . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring strict process parameter control to maintain product quality.
Analyse Chemischer Reaktionen
2-(3,5-Dichlorophenyl)propanedioyl Dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Oxidation and Reduction Reactions: Depending on the reagents and conditions, it can undergo oxidation or reduction to form different products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding acid.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dichlorophenyl)propanedioyl Dichloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of pest control agents and other commercial products.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dichlorophenyl)propanedioyl Dichloride involves its interaction with specific molecular targets. In the case of its use as an intermediate in pest control agents, it targets the nervous system of pests, disrupting their normal physiological functions. The exact molecular pathways involved depend on the specific application and the final product synthesized from this compound.
Vergleich Mit ähnlichen Verbindungen
2-(3,5-Dichlorophenyl)propanedioyl Dichloride can be compared with other similar compounds, such as:
Malonyl Chloride: A simpler acyl chloride derivative of malonic acid, used in various organic synthesis reactions.
3-(2,5-Dichlorophenyl)propanoic Acid: Another dichlorophenyl derivative with different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows it to be used as an intermediate in the synthesis of specialized commercial products, such as mesoionic insecticides.
Eigenschaften
Molekularformel |
C9H4Cl4O2 |
|---|---|
Molekulargewicht |
285.9 g/mol |
IUPAC-Name |
2-(3,5-dichlorophenyl)propanedioyl dichloride |
InChI |
InChI=1S/C9H4Cl4O2/c10-5-1-4(2-6(11)3-5)7(8(12)14)9(13)15/h1-3,7H |
InChI-Schlüssel |
YWUIQYVBRLYLBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(=O)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


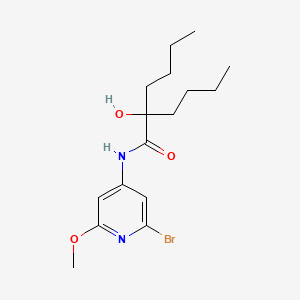


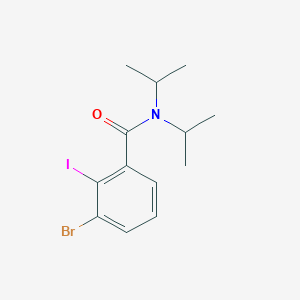
![tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate](/img/structure/B13849294.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-12-(3-oxobutanoyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13849308.png)




